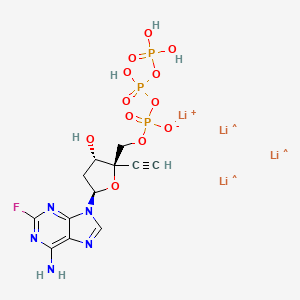
EFdA-TP (tetralithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EFdA-TP (tetralithium) is a potent nucleoside reverse transcriptase inhibitor. It is primarily used in the inhibition of HIV-1 reverse transcriptase, making it a significant compound in the treatment and research of HIV/AIDS . EFdA-TP (tetralithium) inhibits reverse transcriptase-catalyzed DNA synthesis as an effective immediate or delayed chain terminator .
Vorbereitungsmethoden
The synthesis of EFdA-TP (tetralithium) involves several steps, including the preparation of the nucleoside analog and its subsequent phosphorylation to form the triphosphate. The synthetic routes and reaction conditions are complex and require precise control to ensure the correct formation of the compound . Industrial production methods are not widely documented, but they likely involve similar steps with optimization for large-scale production.
Analyse Chemischer Reaktionen
EFdA-TP (tetralithium) undergoes several types of chemical reactions, primarily focusing on its role as a chain terminator in DNA synthesis. It acts as an immediate or delayed chain terminator, inhibiting the reverse transcriptase enzyme . Common reagents and conditions used in these reactions include various nucleotides and enzymes involved in DNA synthesis. The major products formed from these reactions are terminated DNA chains, which prevent the replication of the HIV virus .
Wissenschaftliche Forschungsanwendungen
EFdA-TP (tetralithium) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of nucleoside reverse transcriptase inhibitors. In biology and medicine, it is a crucial compound in the research and treatment of HIV/AIDS, as it effectively inhibits the replication of the virus . Its role as a chain terminator makes it a valuable tool in understanding the mechanisms of viral replication and developing new treatments .
Wirkmechanismus
The mechanism of action of EFdA-TP (tetralithium) involves its incorporation into the nascent DNA chain during reverse transcription. Despite retaining a 3’-hydroxyl group, it acts as a chain terminator by preventing the translocation of the reverse transcriptase enzyme . This inhibition occurs because EFdA-TP (tetralithium) fits into a hydrophobic pocket in the polymerase active site, which stabilizes its interaction with the enzyme and prevents further DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
EFdA-TP (tetralithium) is unique among nucleoside reverse transcriptase inhibitors due to its high potency and unique mechanism of action. Similar compounds include other nucleoside reverse transcriptase inhibitors such as islatravir (4’-ethynyl-2-fluoro-2’-deoxyadenosine), which also acts as a chain terminator . EFdA-TP (tetralithium) is distinguished by its ability to inhibit reverse transcriptase with multiple mechanisms, making it a highly effective inhibitor .
Eigenschaften
Molekularformel |
C12H14FLi4N5O12P3 |
|---|---|
Molekulargewicht |
560.1 g/mol |
InChI |
InChI=1S/C12H15FN5O12P3.4Li/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);;;;/q;;;;+1/p-1/t6-,7+,12+;;;;/m0..../s1 |
InChI-Schlüssel |
AXBLDSHYWCXMSY-OCSZSNTDSA-M |
Isomerische SMILES |
[Li].[Li].[Li].[Li+].C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
[Li].[Li].[Li].[Li+].C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)([O-])OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


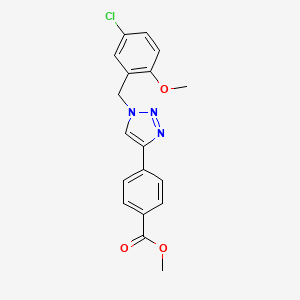
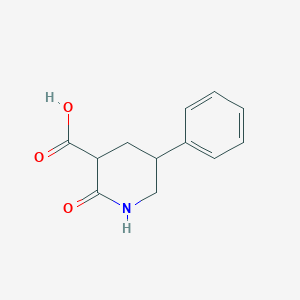
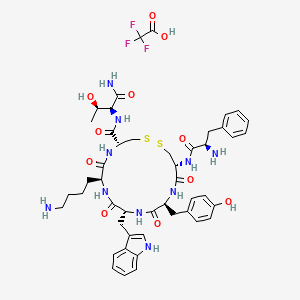
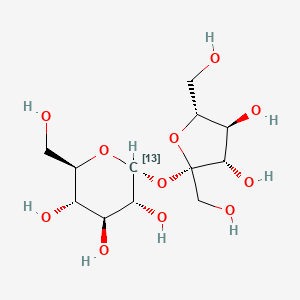

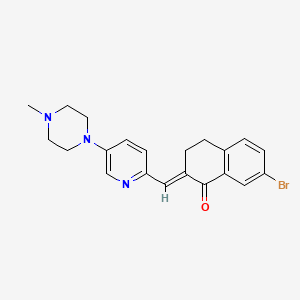
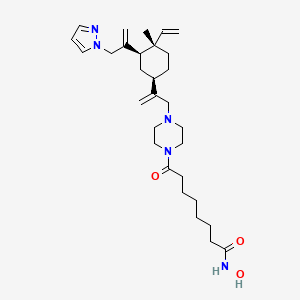
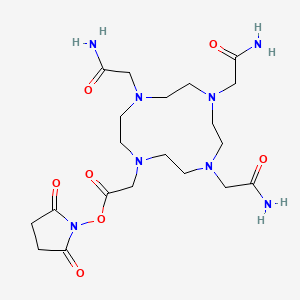
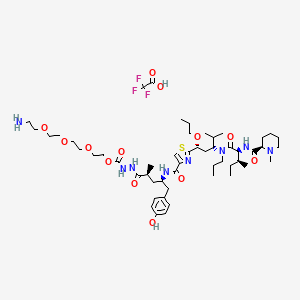

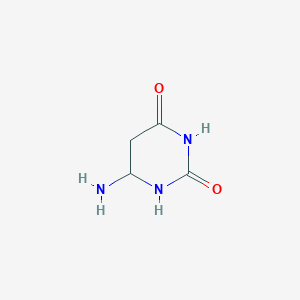
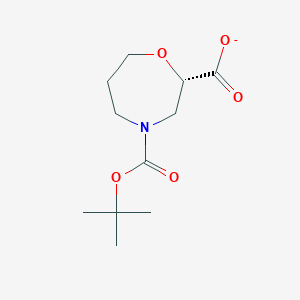
![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)

